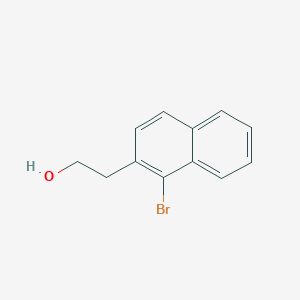

2-Naphthaleneethanol, 1-bromo-

Description

Overview of Naphthalene (B1677914) Functionalization in Organic Synthesis

Naphthalene is a central component in the creation of complex polycyclic structures used in life and materials sciences. thieme-connect.com The ability to selectively functionalize the naphthalene core is crucial for synthesizing derivatives with desired properties. Traditionally, the synthesis of substituted naphthalenes relied on electrophilic aromatic substitution, a method where the regioselectivity can be challenging to control. researchgate.net

In recent decades, transition-metal-catalyzed C–H bond functionalization has emerged as a powerful and atom-economical strategy. rsc.organr.fr These methods allow for the direct introduction of substituents at specific positions on the naphthalene ring, often guided by a directing group. nih.govanr.fr This has enabled chemists to access a wider variety of substitution patterns that were previously difficult to obtain. thieme-connect.com Common functionalization reactions include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a fundamental transformation. numberanalytics.comnumberanalytics.com Halogenated naphthalenes are versatile intermediates, particularly for cross-coupling reactions. rsc.org For instance, the direct bromination of naphthalene can yield 1-bromonaphthalene (B1665260). orgsyn.org

Oxygenation and Amination: Directing groups can facilitate the regioselective installation of hydroxyl or amino groups, leading to valuable naphthols, naphthylamines, and related structures. anr.fr

Alkylation and Arylation: C-C bond formation via C-H activation allows for the attachment of alkyl or aryl groups, expanding the molecular complexity. researchgate.net

Significance of Halogenated Naphthalene Scaffolds in Chemical Science

The introduction of a halogen atom onto a naphthalene ring dramatically alters its chemical reactivity and provides a synthetic handle for further transformations. numberanalytics.comrsc.org Halogenated aromatic compounds are critical building blocks in organic synthesis, with widespread use in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org

The significance of halogenated naphthalenes stems primarily from their utility in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carbon-bromine bond, in particular, offers a good balance of reactivity and stability, making bromonaphthalenes highly valuable precursors. For example, 1-bromonaphthalene can be converted to 1-lithionaphthalene, a precursor to various peri-naphthalene derivatives. wikipedia.org

Furthermore, the presence of halogens can influence the physical and biological properties of the molecule. numberanalytics.com In materials science, halogenated aromatic compounds are used in the synthesis of dyes, liquid crystals, and flame retardants. iloencyclopaedia.org In medicinal chemistry, the incorporation of a halogen can modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.org Dibromonaphthalenes, for example, are important intermediates in the synthesis of a range of valuable compounds. mdpi.com The unique reactivity conferred by the bromine atom makes halogenated scaffolds, including brominated naphthalenes, indispensable tools for constructing complex molecular architectures. lookchem.com

Structural Context of 1-Bromo-2-Naphthaleneethanol within the Naphthalene Family

2-Naphthaleneethanol, 1-bromo- (also known as 1-bromo-2-(2-hydroxyethyl)naphthalene) is a bifunctional molecule. Its structure consists of a naphthalene core substituted with a bromine atom at the C1 position and a 2-hydroxyethyl (–CH₂CH₂OH) group at the C2 position. This specific arrangement of substituents places it within a class of compounds that possess both a reactive aryl halide and a primary alcohol functionality.

To understand its chemical nature, it is useful to compare it with related, more extensively studied naphthalene derivatives:

2-Naphthaleneethanol: This parent compound lacks the bromine substituent. The presence of the hydroxyl group allows for transformations such as esterification or oxidation. rsc.orgsciengine.com

1-Bromonaphthalene: This compound features the brominated C1 position but lacks the ethanol (B145695) side chain. Its primary reactivity is centered on the C-Br bond, commonly used in coupling reactions. orgsyn.org

1-Bromo-2-naphthol: This isomer has a hydroxyl group directly attached to the C2 position of the naphthalene ring, making it a phenol (B47542) derivative. sigmaaldrich.comnih.govchemicalbook.comsigmaaldrich.com This structural difference significantly alters the acidity of the hydroxyl group and the electronic properties of the aromatic system compared to 1-bromo-2-naphthaleneethanol, where the hydroxyl group is insulated from the ring by an ethyl spacer.

The combination of the 1-bromo and 2-ethanol substituents in a single molecule suggests a potential for sequential or orthogonal synthetic modifications. The alcohol can be modified without affecting the C-Br bond under certain conditions, and vice versa, making it a potentially versatile building block.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2-Naphthaleneethanol, 1-bromo- | 115351-61-6 | C12H11BrO | 1-bromo substituent; 2-(2-hydroxyethyl) substituent |

| 2-Naphthaleneethanol | 1485-07-0 | C12H12O | 2-(2-hydroxyethyl) substituent |

| 1-Bromonaphthalene | 90-11-9 | C10H7Br | 1-bromo substituent |

| 1-Bromo-2-naphthol | 573-97-7 | C10H7BrO | 1-bromo substituent; 2-hydroxyl substituent |

Current Research Landscape and Underexplored Facets of Brominated Naphthaleneethanols

The research landscape for functionalized naphthalenes is rich and expanding, driven by their applications in diverse fields. nih.govrsc.org While significant work has been done on various substituted naphthalenes, the specific isomer 2-Naphthaleneethanol, 1-bromo- remains a relatively underexplored entity. Much of the existing research on brominated naphthaleneethanols has focused on other isomers, such as 2-(6-bromonaphthalen-2-yl)ethan-1-ol, which has been identified as a useful intermediate in the synthesis of pharmaceuticals and other organic compounds. lookchem.com Similarly, related structures like 1-bromo-4-(2-bromoethyl)naphthalene (B15314952) are utilized as intermediates for more complex molecules.

The lack of extensive studies on 2-Naphthaleneethanol, 1-bromo- represents a clear research opportunity. Its unique bifunctional nature—a reactive aryl bromide at C1 and a primary alcohol at C2—presents several intriguing possibilities:

Orthogonal Synthesis: The two functional groups could be reacted selectively. For instance, the alcohol could be protected, followed by a cross-coupling reaction at the C-Br bond, and subsequent deprotection and modification of the alcohol. This would allow for the construction of complex, multifunctional naphthalene derivatives.

Intramolecular Cyclization: The proximity of the two functional groups could facilitate intramolecular cyclization reactions to form novel heterocyclic systems fused to the naphthalene core.

Polymer Chemistry: The hydroxyl group could be used as a point for polymerization, with the bromo-naphthalene unit incorporated as a pendant group, potentially imparting specific optical or thermal properties to the resulting polymer.

Medicinal Chemistry: Given that brominated aromatic compounds and naphthalene derivatives are found in many biologically active molecules, this compound could serve as a scaffold for the synthesis and evaluation of new therapeutic agents. rsc.orgevitachem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

115351-61-6 |

|---|---|

Molecular Formula |

C12H11BrO |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

2-(1-bromonaphthalen-2-yl)ethanol |

InChI |

InChI=1S/C12H11BrO/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 |

InChI Key |

GQOMKOHIWKIVDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Naphthaleneethanol

Direct Halogenation Approaches

Direct halogenation offers the most straightforward pathway to introduce a bromine atom onto the 2-naphthaleneethanol scaffold. These methods involve the reaction of the parent molecule with a suitable brominating agent, often guided by the inherent reactivity of the naphthalene (B1677914) ring system and the influence of the substituent group.

Electrophilic Aromatic Substitution with Brominating Agents

Electrophilic aromatic substitution stands as a fundamental and widely practiced method for the bromination of aromatic compounds, including naphthalene derivatives. The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich naphthalene ring.

The substitution pattern in the electrophilic bromination of naphthalene is complex, but the C1 (or α) position is generally the most reactive and kinetically favored site for attack. libretexts.org This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during substitution at this position. The intermediate for 1-substitution allows for the positive charge to be delocalized over two positions while retaining a complete aromatic benzene ring in its resonance structures, which is more stable than the intermediate for 2-substitution. libretexts.org

For 2-substituted naphthalenes like 2-naphthaleneethanol, the ethyl-alcohol group at the C2 position is an activating group, directing incoming electrophiles to the ortho (C1 and C3) positions. Between these, the C1 position is significantly more favored due to its inherent higher reactivity and generally lower steric hindrance compared to the C3 position. This principle is observed in the bromination of analogous compounds like 2-naphthol, where selective bromination at the C1 position is a common synthetic procedure. slideshare.netgoogle.com

The distribution of isomers in electrophilic bromination is highly sensitive to the reaction conditions, including the choice of brominating agent, solvent, and temperature. libretexts.org While direct bromination of naphthalene with Br₂ often yields 1-bromonaphthalene (B1665260), the selectivity can be modulated. docbrown.info For instance, N-bromosuccinimide (NBS) is often considered a milder and more selective brominating agent compared to molecular bromine. nih.govmdpi.com

The choice of solvent can also play a critical role. Friedel-Crafts acylation of naphthalene, a related electrophilic substitution, shows a dramatic solvent effect, yielding the 1-isomer in carbon disulfide and the 2-isomer in nitrobenzene. libretexts.org Similar dependencies, though perhaps less dramatic, can be expected for bromination. Temperature can also alter the product ratio, potentially shifting the reaction from kinetic to thermodynamic control, which might favor a different isomer.

Table 1: Illustrative Influence of Reaction Conditions on Naphthalene Bromination

This table illustrates general principles of how reaction conditions can influence the regioselectivity of bromination on a naphthalene core, based on reactions of naphthalene and its derivatives.

| Brominating Agent | Catalyst/Solvent | Temperature | Predominant Isomer |

| Br₂ | Reflux in CCl₄ | ~77°C | 1-Bromonaphthalene docbrown.info |

| Br₂ / FeBr₃ | Not specified | Not specified | 1-Bromonaphthalene (major), 2-Bromonaphthalene (minor) chegg.com |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to 60°C | High regioselectivity often observed mdpi.com |

| Br₂ / KSF Clay | Dichloromethane | Not specified | Mixture of 1,4- and 1,5-dibromonaphthalene cardiff.ac.uk |

Catalytic Systems for Direct Naphthalene Bromination

To enhance the regioselectivity and efficiency of bromination, various catalytic systems have been developed. These catalysts can activate the brominating agent or the substrate to favor substitution at a specific position.

Lewis acids are common catalysts for electrophilic halogenation. For instance, iron(III) bromide (FeBr₃), often generated in situ from iron and bromine, polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) and facilitating the substitution reaction. docbrown.infoyoutube.com This method is standard for the bromination of many aromatic compounds.

Solid acid catalysts, such as zeolites and montmorillonite clays, have also been employed to promote regioselective bromination of naphthalene. cardiff.ac.ukresearchgate.netgoogle.com These materials can offer advantages in terms of product selectivity, ease of separation, and catalyst reusability. For example, bromination of naphthalene over KSF clay has been shown to produce various polybrominated naphthalenes depending on the stoichiometry of bromine used. cardiff.ac.uk More advanced methods involve palladium-catalyzed C-H activation, which can provide a high degree of regioselectivity in the functionalization of naphthalenes, although this is a mechanistically distinct approach from classical electrophilic substitution. nih.govresearchgate.net

While less documented specifically for naphthalene bromination, organocatalysis represents a modern strategy for achieving high selectivity in organic reactions. In the context of 1-bromo-2-naphthaleneethanol synthesis, an organocatalyst could potentially engage in non-covalent interactions, such as hydrogen bonding with the substrate's hydroxyl group. This interaction could shield certain positions on the naphthalene ring while directing the brominating agent to the desired C1 position, thereby enhancing regioselectivity. Although specific applications of this strategy for 2-naphthaleneethanol are not widely reported, the principles of organocatalysis suggest it as a promising avenue for future research in achieving highly selective brominations.

Multistep Synthesis from Precursors

Multistep synthetic routes provide the flexibility to introduce and manipulate functional groups in a controlled manner, starting from readily available naphthalene derivatives. These pathways can be broadly categorized into the bromination of pre-functionalized naphthalenes, functional group interconversions on existing bromo-naphthalenes, and the formation of the carbon-carbon backbone of the ethanol (B145695) sidechain.

Bromination of Substituted Naphthalene Derivatives

The initial step in many synthetic approaches involves the regioselective bromination of a naphthalene derivative that already possesses a functional group at the 2-position, which can later be converted to the ethanol side chain. The directing effects of the existing substituent are crucial for achieving bromination at the desired C-1 position. For instance, the bromination of 2-naphthol can be achieved using various brominating agents. A common method involves the use of sodium bromide and an oxidizing agent like oxone in a solid-state reaction, which offers a selective route to 1-bromo-2-naphthol slideshare.net.

Another approach is the direct bromination of naphthalene itself, which typically yields α-bromonaphthalene (1-bromonaphthalene) as the major product orgsyn.org. This can be achieved by treating naphthalene with bromine in a solvent like carbon tetrachloride orgsyn.org. While this provides the desired bromo-substitution at the 1-position, subsequent functionalization at the 2-position would be required.

| Precursor | Brominating Agent | Conditions | Product | Reference |

| 2-Naphthol | NaBr, Oxone | Solid-state, overnight | 1-Bromo-2-naphthol | slideshare.net |

| Naphthalene | Br₂ | CCl₄, gentle warming | 1-Bromonaphthalene | orgsyn.org |

Functional Group Interconversions on Bromo-Naphthalenes to Yield 2-Naphthaleneethanol, 1-bromo-

Once a suitably brominated naphthalene precursor is obtained, a series of functional group interconversions can be employed to construct the ethanol side chain. A plausible precursor is 1-bromo-2-naphthaldehyde. The aldehyde group can be converted to the desired two-carbon alcohol side chain through a two-step process.

First, a Wittig reaction can be used to extend the carbon chain by one carbon, forming an alkene masterorganicchemistry.comorganic-chemistry.org. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene masterorganicchemistry.com. In this case, 1-bromo-2-naphthaldehyde could react with methylenetriphenylphosphorane (Ph₃P=CH₂) to yield 1-bromo-2-vinylnaphthalene.

Subsequently, the vinyl group can be converted to a primary alcohol through hydroboration-oxidation. This reaction proceeds in an anti-Markovnikov fashion, where the hydroxyl group adds to the less substituted carbon of the double bond libretexts.org. Treatment of 1-bromo-2-vinylnaphthalene with a borane source such as borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide and a base would yield the target molecule, 2-Naphthaleneethanol, 1-bromo- libretexts.orgnih.gov.

Another pathway involves the reduction of a carboxylic acid or ester derivative. For example, 1-naphthaleneacetic acid can be synthesized and then brominated herts.ac.ukwikipedia.orgnih.govnih.gov. The resulting 1-bromo-2-naphthaleneacetic acid could then be reduced to the corresponding alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 1-Bromo-2-naphthaldehyde | Ph₃P=CH₂ (Wittig Reagent) | 1-Bromo-2-vinylnaphthalene | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Naphthaleneethanol, 1-bromo- |

| 1-Bromo-2-naphthaleneacetic acid | LiAlH₄ | - | - | 2-Naphthaleneethanol, 1-bromo- |

Carbon-Carbon Bond Formation Strategies for Constructing the Naphthalene-Ethanol Backbone from Brominated Naphthalenes

An alternative to building the side chain on a pre-brominated naphthalene is to first construct the carbon skeleton and then introduce the bromine atom. However, a more direct approach involves the use of organometallic reagents to form the C-C bond of the ethanol side chain on a brominated naphthalene precursor.

A key strategy is the reaction of a Grignard reagent with an epoxide. 1-Bromonaphthalene can be converted to its Grignard reagent, 1-naphthylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent mnstate.edu. This Grignard reagent can then react with ethylene oxide in a nucleophilic ring-opening reaction doubtnut.comyoutube.comsemanticscholar.orgpearson.com. Subsequent acidic workup protonates the resulting alkoxide to yield 2-(1-naphthyl)ethanol. The final step would then be the selective bromination at the 1-position of the naphthalene ring, which would be challenging due to the presence of the activating ethanol side chain. A more regioselective approach would be to start with a precursor that directs bromination to the desired position.

A more controlled approach would be to start with 1-bromo-2-methylnaphthalene (B105000). The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) under radical conditions to form 1-bromo-2-(bromomethyl)naphthalene. This di-brominated compound can then undergo a nucleophilic substitution with a hydroxide source to yield 2-Naphthaleneethanol, 1-bromo-.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |

| 1-Bromonaphthalene | Mg, ether | 1-Naphthylmagnesium bromide | Ethylene oxide, then H₃O⁺ | 2-(1-Naphthyl)ethanol |

| 1-Bromo-2-methylnaphthalene | NBS, initiator | 1-Bromo-2-(bromomethyl)naphthalene | NaOH | 2-Naphthaleneethanol, 1-bromo- |

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Forms

The carbon atom attached to both the bromine and the hydroxyl group in 2-Naphthaleneethanol, 1-bromo- is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through asymmetric catalysis or enzymatic biotransformations.

Asymmetric Catalysis in Pathway Design

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols. A highly relevant approach is the asymmetric reduction of a prochiral ketone precursor. For instance, the synthesis of (S)-2-bromo-1-(naphthalen-2-yl)ethanol has been achieved with high enantiomeric excess (99% ee) and conversion (100%) through the biocatalytic asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone using the whole-cell biocatalyst Enterococcus faecium BY48 nih.gov. This demonstrates the feasibility of producing chiral α-halohydrins from their corresponding ketones.

By analogy, the asymmetric reduction of 1-bromo-2-acetylnaphthalene would be a promising route to enantiomerically enriched 2-Naphthaleneethanol, 1-bromo-. This reduction can be carried out using chiral reducing agents, such as those prepared from sodium borohydride modified with chiral ligands like (S)-lactic acid derivatives, which have been shown to induce asymmetry in the reduction of ketones like 2-acetylnaphthalene rsc.org. Metal-catalyzed asymmetric hydrogenation is another powerful technique. Chiral iridium catalysts have been successfully used for the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities researchgate.net. Similar catalytic systems could potentially be adapted for the asymmetric reduction of α-bromo ketones.

| Precursor Ketone | Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Biocatalytic Reduction | Enterococcus faecium BY48 | (S)-2-Bromo-1-(naphthalen-2-yl)ethanol | 99% |

| 2-Acetylnaphthalene | Asymmetric Reduction | NaBH₄ / (S)-lactic acid derivatives | (R)-1-(Naphthalen-2-yl)ethanol | up to 38.3% |

| α-Amino ketones | Asymmetric Hydrogenation | Chiral Iridium catalyst | Chiral β-Amino alcohols | up to >99% |

Enzymatic Biotransformations for Chiral Access

Enzymatic methods provide a green and highly selective alternative for obtaining enantiomerically pure compounds. Besides the whole-cell reduction mentioned above, another common strategy is the enzymatic kinetic resolution of a racemic mixture.

This can be achieved through the enantioselective acylation or deacylation of the racemic alcohol. For example, a lipase could be used to selectively acylate one enantiomer of racemic 2-Naphthaleneethanol, 1-bromo-, leaving the other enantiomer unreacted and thus resolved. The esterified enantiomer can then be separated from the unreacted alcohol.

Alternatively, a racemic ester of 2-Naphthaleneethanol, 1-bromo- can be subjected to enzymatic hydrolysis. A lipase could selectively hydrolyze one enantiomer of the ester, yielding an enantiomerically enriched alcohol and the unreacted ester of the opposite configuration google.comresearchgate.net. These can then be separated. Lipases, such as Candida antarctica lipase, are known for their ability to perform such resolutions with high enantioselectivity researchgate.net.

| Strategy | Enzyme | Substrate | Products |

| Enantioselective acylation | Lipase | Racemic 2-Naphthaleneethanol, 1-bromo- | Enantiomerically enriched alcohol and ester |

| Enantioselective hydrolysis | Lipase | Racemic ester of 2-Naphthaleneethanol, 1-bromo- | Enantiomerically enriched alcohol and unreacted ester |

Reaction Mechanisms and Reactivity of 1 Bromo 2 Naphthaleneethanol

Mechanistic Studies of Halogenation Pathways

The introduction of a bromine atom onto the 2-naphthaleneethanol backbone is a key step in the synthesis of the target compound. Understanding the mechanism of this halogenation is crucial for controlling the regioselectivity and yield of the reaction.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of naphthalene (B1677914), the positions are not all equivalent. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by resonance structures that keep one of the benzene rings intact.

The 2-hydroxyethyl group (-CH₂CH₂OH) on the naphthalene ring is an electron-donating group (EDG) through induction. Alkyl groups are known to be activating and ortho-, para-directing in electrophilic aromatic substitution. In the context of the naphthalene ring system, an activating group at the 2-position will direct incoming electrophiles to the 1- and 3-positions.

The mechanism for the bromination of 2-naphthaleneethanol proceeds via the typical steps of electrophilic aromatic substitution:

Generation of the electrophile: A bromine source, such as molecular bromine (Br₂), is polarized or activated by a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile, Br⁺.

Nucleophilic attack: The π-electron system of the naphthalene ring attacks the electrophilic bromine atom. The attack is regioselective, favoring the 1-position due to the directing effect of the 2-hydroxyethyl group and the inherent reactivity of the α-position. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the naphthalene ring system.

Deprotonation: A weak base, such as the bromide ion (Br⁻) formed during the reaction, removes a proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the naphthalene ring, yielding 1-bromo-2-naphthaleneethanol.

The directing effect of the 2-hydroxyethyl group enhances the electron density at the C1 and C3 positions, making them more susceptible to electrophilic attack. However, the inherent higher reactivity of the α-position (C1) over the β-position (C3) generally leads to the preferential formation of the 1-bromo isomer.

While specific computational studies on the bromination of 2-naphthaleneethanol are not widely available in the surveyed literature, computational chemistry provides powerful tools to investigate the mechanisms of such reactions. Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathway, including the structures and energies of reactants, transition states, and products.

A computational study of the bromination of 2-naphthaleneethanol would typically involve the following:

Modeling Reactant and Electrophile: The geometries and electronic properties of 2-naphthaleneethanol and the brominating agent (e.g., Br₂ or a Br₂-FeBr₃ complex) are optimized.

Locating Transition States: The transition state structures for the electrophilic attack at different positions on the naphthalene ring (e.g., C1, C3, and other positions) are located. These transition states represent the highest energy point along the reaction coordinate for the formation of the sigma complex.

Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation energy) is calculated. A lower activation energy for the attack at the C1 position compared to other positions would provide a quantitative explanation for the observed regioselectivity.

Analyzing Intermediates: The stability of the resulting carbocation intermediates (sigma complexes) is assessed. The intermediate with the most delocalized positive charge, particularly with resonance structures that preserve the aromaticity of one ring, will be the most stable.

Such computational models would likely confirm that the transition state leading to the formation of the 1-bromo isomer is lower in energy than those for other isomers, thus rationalizing the experimental outcome. The calculations would also provide insights into the bond lengths and angles in the transition state, offering a detailed picture of the reaction mechanism at the molecular level.

Reactions Involving the C-Br Bond

The carbon-bromine bond in 1-bromo-2-naphthaleneethanol is a key functional group that allows for a variety of subsequent chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution (SN1 and SN2), the SNAr mechanism typically proceeds through an addition-elimination pathway. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In the case of 1-bromo-2-naphthaleneethanol, the 2-hydroxyethyl group is an electron-donating group. Therefore, it does not activate the naphthalene ring towards nucleophilic attack. On the contrary, it increases the electron density of the ring, making it less susceptible to attack by nucleophiles. Consequently, 1-bromo-2-naphthaleneethanol is generally unreactive under standard SNAr conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might lead to some reaction, but these are often not synthetically useful and can lead to side reactions.

The C-Br bond in 1-bromo-2-naphthaleneethanol is well-suited for participation in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. This reaction is widely used for the synthesis of biaryls and other conjugated systems. 1-Bromo-2-naphthaleneethanol can serve as the organohalide component in a Suzuki-Miyaura coupling to introduce a new aryl group at the 1-position of the naphthalene ring.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the C-Br bond of 1-bromo-2-naphthaleneethanol to form a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The presence of the hydroxyl group in the side chain of 1-bromo-2-naphthaleneethanol is generally well-tolerated in Suzuki-Miyaura couplings, although it may require protection in some cases, depending on the specific reaction conditions and the nature of the boronic acid used.

Below is a table with representative examples of Suzuki-Miyaura couplings of 1-bromonaphthalene (B1665260) derivatives, illustrating the general conditions and outcomes of such reactions. While specific data for 1-bromo-2-naphthaleneethanol is not provided, these examples with similar substrates demonstrate the feasibility and versatility of this transformation.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | >95 |

| 2 | 1-Bromo-2-methoxynaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 |

| 3 | 1-Bromo-2-naphthoic acid | 3-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Heck and Sonogashira Reactions for Alkene and Alkyne Introduction

The carbon-bromine bond at the C1 position of the naphthalene ring is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.org While specific studies on 1-bromo-2-naphthaleneethanol are not prevalent, the reaction is well-documented for related bromoarenes like 2-bromonaphthalene. nih.gov The reaction mechanism begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming a Pd(II) complex. This is followed by the coordination of the alkene (migratory insertion), β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the Pd(0) catalyst. wikipedia.orgnih.gov For 1-bromo-2-naphthaleneethanol, the reaction with an alkene such as ethyl acrylate would be expected to yield a substituted naphthalene cinnamate derivative. The reaction typically requires a palladium source (e.g., Pd(OAc)₂, PdCl₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃). wikipedia.org

Sonogashira Reaction: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a dual-catalyst system of palladium and copper(I). wikipedia.orglibretexts.org This reaction is a powerful method for introducing alkyne functionalities. The catalytic cycle for palladium is similar to the Heck reaction, involving oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate. libretexts.org Reductive elimination from this intermediate yields the aryl-alkyne product and regenerates the Pd(0) catalyst. libretexts.org The reaction of 1-bromo-2-naphthaleneethanol with a terminal alkyne like phenylacetylene would produce a 1-(phenylethynyl)-2-(2-hydroxyethyl)naphthalene. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine. wikipedia.orgorganic-chemistry.org

| Reaction | Coupling Partner | Expected Product Structure | Catalyst System |

| Heck Reaction | Alkene (R-CH=CH₂) | 1-(Alkenyl)-2-(2-hydroxyethyl)naphthalene | Pd(0) catalyst, Base |

| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | 1-(Alkynyl)-2-(2-hydroxyethyl)naphthalene | Pd(0) catalyst, Cu(I) co-catalyst, Base |

Negishi Coupling and Other Organometallic Approaches

Negishi Coupling: The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples organic halides with organozinc reagents. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and broad scope. wikipedia.org The reaction mechanism involves the standard steps of oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc compound, and concluding with reductive elimination to form the C-C coupled product. organic-chemistry.org For 1-bromo-2-naphthaleneethanol, a Negishi coupling with an organozinc reagent like ethylzinc chloride would yield 1-ethyl-2-(2-hydroxyethyl)naphthalene. The presence of the free hydroxyl group may be tolerated, although protection could be necessary depending on the specific reaction conditions and the basicity of the organozinc reagent.

Other related cross-coupling reactions, such as the Suzuki coupling (with organoboron reagents) and Stille coupling (with organotin reagents), are also highly effective for aryl bromides and could be applied to the 1-bromo-2-naphthaleneethanol scaffold to introduce a wide variety of substituents. libretexts.orgnih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The generation of highly nucleophilic organometallic reagents like Grignard or organolithium compounds from 1-bromo-2-naphthaleneethanol is complicated by the presence of the acidic hydroxyl proton. uobaghdad.edu.iqmasterorganicchemistry.com These strong bases will readily deprotonate the alcohol to form an alkoxide, consuming the reagent and preventing the desired reaction at the carbon-bromine bond.

To successfully form these reagents, the hydroxyl group must first be protected. masterorganicchemistry.comlibretexts.org This involves converting the alcohol into a functional group that is stable to the strongly basic conditions required for organometallic reagent formation. Common strategies include:

Formation of Silyl (B83357) Ethers: Reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl), in the presence of a base (e.g., imidazole, triethylamine) yields a silyl ether. libretexts.org Silyl ethers are stable to Grignard and organolithium reagents. masterorganicchemistry.com

Formation of Acetals: Reaction with 3,4-dihydropyran (DHP) under acidic catalysis forms a tetrahydropyranyl (THP) ether, which is a type of acetal. libretexts.org This group is stable under basic and nucleophilic conditions.

Once the hydroxyl group is protected (e.g., as a TBDMS ether), the resulting aryl bromide can be treated with magnesium metal in an ether solvent (like THF or diethyl ether) to form the Grignard reagent, or with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) via lithium-halogen exchange to form the organolithium compound. These newly formed organometallic reagents can then be used as powerful nucleophiles in subsequent reactions. The protecting group can be removed later under mild acidic conditions (e.g., with TBAF for silyl ethers or aqueous acid for THP ethers) to regenerate the hydroxyl functionality. masterorganicchemistry.comlibretexts.org

Radical Reactions and Their Pathways

The carbon-bromine bond in 1-bromo-2-naphthaleneethanol can undergo cleavage to form radical intermediates. Studies on the closely related 1-bromo-2-methylnaphthalene (B105000) show that one-electron reduction, typically achieved electrochemically, leads to the formation of a transient radical anion. mdpi.com This species can then undergo cleavage of the C-Br bond to generate a bromide anion and a 2-(2-hydroxyethyl)naphthalen-1-yl radical. mdpi.com This aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as dimerization to form binaphthalene derivatives or abstraction of a hydrogen atom from the solvent. mdpi.com

Similarly, radical reactions can be initiated by radical initiators or through photolysis. The resulting aryl radical can be trapped by radical scavengers or participate in radical cyclization reactions if a suitable acceptor is present in the molecule. Research on 1-naphthaleneacetic acid, a related structure, shows that it undergoes reactions with hydroxyl and sulfate radicals to form intermediate naphthyl radicals. wikipedia.org

Reactions Involving the Hydroxyl Functionality

Esterification and Etherification Reactions

The primary alcohol of 1-bromo-2-naphthaleneethanol readily undergoes esterification and etherification.

Esterification: This reaction involves treating the alcohol with a carboxylic acid (or its more reactive derivatives like an acyl chloride or anhydride). The Fischer esterification, using a carboxylic acid and a strong acid catalyst (e.g., H₂SO₄), is a common method. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) provides a more rapid and often higher-yielding route to the corresponding ester.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide), yielding an ether. As discussed previously, the formation of ethers (e.g., silyl ethers, benzyl ethers) is also a common strategy for protecting the hydroxyl group. highfine.com

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol in 1-bromo-2-naphthaleneethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The partial oxidation of the primary alcohol to an aldehyde requires the use of mild, selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions such as the Swern or Dess-Martin periodinane oxidations. The product of this reaction is 1-bromo-2-naphthaleneacetaldehyde. The related compound 1-bromo-2-naphthaldehyde is a known chemical. sigmaaldrich.comchemsynthesis.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ - the Jones oxidation), or sodium hypochlorite in the presence of a catalyst can be used to effect this transformation. The product of this complete oxidation is 1-bromo-2-naphthaleneacetic acid.

Dehydration to Alkenes

The dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes through the elimination of a water molecule. In the case of 1-bromo-2-naphthaleneethanol, an acid-catalyzed dehydration process is expected to yield 1-bromo-2-vinylnaphthalene. This reaction typically proceeds via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions and the structure of the alcohol.

Given that 1-bromo-2-naphthaleneethanol is a primary alcohol, an E2 mechanism might be anticipated under certain conditions. However, the proximity of the naphthalene ring allows for the potential stabilization of a carbocation intermediate at the benzylic-like position, making an E1 pathway also plausible.

E1 Mechanism:

The E1 mechanism for the dehydration of 1-bromo-2-naphthaleneethanol would involve the following steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), the hydroxyl group is protonated to form a good leaving group, water.

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a primary carbocation. This carbocation can then rearrange to a more stable secondary carbocation, which is stabilized by resonance with the adjacent naphthalene ring.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding 1-bromo-2-vinylnaphthalene.

E2 Mechanism:

Alternatively, the reaction could proceed via a concerted E2 mechanism:

Protonation of the Hydroxyl Group: Similar to the E1 pathway, the reaction is initiated by the protonation of the hydroxyl group.

Concerted Elimination: A base abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the hydroxyl group) simultaneously as the protonated hydroxyl group leaves as water. This concerted step leads directly to the formation of the alkene without the formation of a discrete carbocation intermediate.

The reaction conditions, particularly the choice of acid catalyst and temperature, will significantly influence which mechanism predominates.

| Reaction Parameter | Typical Conditions for Alcohol Dehydration |

| Catalyst | Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) |

| Temperature | Elevated temperatures are generally required. |

| Product | 1-Bromo-2-vinylnaphthalene |

Nucleophilic Displacement of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic displacement to occur, it must first be converted into a better leaving group. This can be achieved through various methods, most commonly by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once the hydroxyl group is activated, the carbon atom to which it is attached becomes susceptible to attack by a nucleophile. The reaction can proceed through either an SN1 (substitution, nucleophilic, unimolecular) or SN2 (substitution, nucleophilic, bimolecular) mechanism.

SN1 Mechanism:

The SN1 mechanism involves the formation of a carbocation intermediate:

Formation of a Good Leaving Group: The hydroxyl group is protonated by a strong acid to form an alkyloxonium ion.

Carbocation Formation: The leaving group (water) departs, generating a carbocation. The stability of this carbocation is a key factor in the feasibility of the SN1 pathway. In the case of 1-bromo-2-naphthaleneethanol, the resulting carbocation would be stabilized by the adjacent naphthalene ring.

Nucleophilic Attack: A nucleophile attacks the carbocation to form the substitution product.

SN2 Mechanism:

The SN2 mechanism is a one-step process:

Formation of a Good Leaving Group: As with the SN1 mechanism, the hydroxyl group must first be activated.

Concerted Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the activated hydroxyl group from the backside, simultaneously displacing the leaving group. This concerted mechanism avoids the formation of a carbocation intermediate.

The choice between an SN1 and SN2 pathway is influenced by factors such as the structure of the alcohol, the nature of the nucleophile, the leaving group, and the solvent.

| Reagent/Condition | Effect on Nucleophilic Displacement | Plausible Product |

| HBr | Protonates the -OH group, and Br⁻ acts as the nucleophile. | 1-Bromo-2-(2-bromoethyl)naphthalene |

| SOCl₂ (Thionyl chloride) | Converts the -OH group into a chlorosulfite leaving group. | 1-Bromo-2-(2-chloroethyl)naphthalene |

| PBr₃ (Phosphorus tribromide) | Converts the -OH group into a good leaving group. | 1-Bromo-2-(2-bromoethyl)naphthalene |

Cooperative Effects and Synergistic Reactivity between Bromine and Hydroxyl Groups

The presence of a bromine atom on the naphthalene ring in close proximity to the ethanol side chain can lead to cooperative effects and synergistic reactivity, a phenomenon often referred to as neighboring group participation or anchimeric assistance. ucsb.edulibretexts.org In such cases, the bromine atom, with its lone pairs of electrons, can act as an internal nucleophile.

This intramolecular participation can significantly influence the rate and stereochemistry of reactions at the carbon bearing the hydroxyl group. A key intermediate in such a process is a cyclic bromonium ion. ucsb.edu

Mechanism of Anchimeric Assistance:

In a nucleophilic substitution reaction, for instance, the neighboring bromine atom can attack the electrophilic carbon from the backside as the activated hydroxyl group begins to depart. This results in the formation of a three-membered ring containing the bromine atom, known as a bromonium ion.

This intermediate then undergoes a second nucleophilic attack by an external nucleophile. This attack occurs at one of the two carbons of the bromonium ion, leading to the opening of the ring and the formation of the final product.

Consequences of Neighboring Group Participation:

Rate Enhancement: Anchimeric assistance often leads to a significant increase in the reaction rate compared to a similar compound without the participating neighboring group. libretexts.org

Stereochemical Control: The two-step mechanism involving the formation and opening of the cyclic intermediate can lead to retention of stereochemistry at the reaction center, as it involves two successive SN2-like inversions.

Derivatization Strategies and Functional Group Interconversions of 1 Bromo 2 Naphthaleneethanol

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain provides a second reactive site for derivatization. The primary hydroxyl group can be modified through various organic transformations to introduce new functional groups, alter the chain length, or form cyclic structures.

The primary alcohol of the ethanol side chain is readily converted into a range of other functional groups.

Conversion to Halogens: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide. Alternatively, direct conversion to alkyl halides is possible. For example, reacting an alcohol with phosphorus tribromide (PBr₃) is a common method for synthesizing the corresponding alkyl bromide .

Conversion to Amines and Thiols: The Mitsunobu reaction is a versatile method for converting alcohols into a variety of other functionalities with inversion of stereochemistry. By using nucleophiles such as phthalimide (B116566) (a precursor to a primary amine) or a thiol, the hydroxyl group can be efficiently replaced researchgate.net.

Conversion to Ethers: Standard Williamson ether synthesis provides a straightforward route to ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide masterorganicchemistry.com.

| Target Functional Group | Reaction Name | Key Reagents | General Conditions |

|---|---|---|---|

| Alkyl Bromide | Halogenation | PBr₃ or HBr | Often in an inert solvent like ether |

| Amine (via phthalimide) | Mitsunobu Reaction | Ph₃P, DIAD/DEAD, Phthalimide | Anhydrous THF, often at 0°C to rt |

| Thioether | Mitsunobu Reaction | Ph₃P, DIAD/DEAD, Thiol | Anhydrous THF, often at 0°C to rt |

| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide (e.g., R-I) | Anhydrous polar aprotic solvent (e.g., THF, DMF) |

The formation of cyclic structures involving the ethanol side chain could be envisioned through intramolecular reactions. For example, if the bromine at the C1 position were replaced with a nucleophile (such as an amine via Buchwald-Hartwig amination), subsequent intramolecular cyclization between the newly introduced amine and the activated hydroxyl group (e.g., as a tosylate) could potentially form a heterocyclic ring fused to the naphthalene (B1677914) system. Another possibility involves an intramolecular etherification, where the hydroxyl group could potentially displace a suitably positioned leaving group on the naphthalene ring, although this would require prior functionalization. While longer alkyl side chains on naphthalenes have been shown to have an inclination toward intramolecular cyclization through non-covalent interactions, the formation of covalent cyclic derivatives from the short ethanol chain would require specific synthetic design scirp.org. Detailed research on such specific cyclizations for 1-bromo-2-naphthaleneethanol is not prominent.

Orthogonal Protection and Deprotection Strategies for Selective Functionalization

The primary alcohol of 1-bromo-2-naphthaleneethanol is a nucleophilic site, readily participating in reactions such as etherification and esterification. Conversely, the aryl bromide is susceptible to a range of transformations, most notably metal-catalyzed cross-coupling reactions. To selectively functionalize one site while leaving the other intact, the hydroxyl group is typically protected. The choice of protecting group is critical and is dictated by its stability under the conditions of the subsequent reaction and the mildness of its removal.

Silyl (B83357) ethers are a widely employed class of protecting groups for alcohols due to their ease of installation, general stability, and versatile deprotection conditions. The steric bulk of the silyl group can be tuned to control the selectivity of protection and the lability of the resulting ether.

Table 1: Common Silyl Protecting Groups for Alcohols and Their Deprotection Conditions

| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Relative Stability |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) | K₂CO₃/MeOH, Acetic acid | Labile |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Acetic acid, HF | Moderate |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), Acetic acid | Robust |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Tetrabutylammonium fluoride (TBAF), HF-Pyridine | Very Robust |

For instance, the hydroxyl group of 1-bromo-2-naphthaleneethanol can be selectively protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection is achieved by reacting the alcohol with TBDMSCl in the presence of a base such as imidazole. The resulting silyl ether is stable to a wide range of reaction conditions, including those typically employed for Suzuki, Heck, or Sonogashira cross-coupling reactions at the aryl bromide position.

Once the desired functionalization at the C1 position of the naphthalene ring is complete, the TBDMS group can be selectively removed to liberate the primary alcohol. This deprotection is commonly accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The fluoride ion has a high affinity for silicon, leading to the clean cleavage of the silicon-oxygen bond.

The orthogonality of this strategy is evident in the distinct conditions required for the manipulation of the two functional groups. The palladium-catalyzed cross-coupling reactions at the bromide position are typically performed under basic conditions in the presence of a palladium catalyst and a suitable coupling partner, conditions under which the TBDMS ether remains intact. Conversely, the fluoride-mediated deprotection of the silyl ether does not affect the newly installed functional group at the C1 position or the integrity of the naphthalene core.

While specific documented examples of a full orthogonal protection-functionalization-deprotection sequence on 1-bromo-2-naphthaleneethanol are not prevalent in readily available literature, the principles are well-established in organic synthesis. The application of these strategies allows for the synthesis of a diverse array of derivatives. For example, after protection of the hydroxyl group, a Suzuki coupling could be employed to introduce a new carbon-carbon bond at the C1 position. Subsequent deprotection of the alcohol would then yield a 1-aryl-2-(2-hydroxyethyl)naphthalene derivative, a valuable intermediate for further synthetic elaborations.

The successful implementation of these strategies relies on the careful selection of protecting groups and the optimization of reaction conditions to ensure high yields and chemoselectivity at each step. This approach provides a powerful tool for the controlled and stepwise construction of complex molecules derived from 1-bromo-2-naphthaleneethanol.

Spectroscopic Characterization and Computational Chemical Studies of 1 Bromo 2 Naphthaleneethanol

Advanced Spectroscopic Methods for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable tools for determining the precise arrangement of atoms within a molecule and for probing its electronic environment. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, vibrational spectroscopy, and electronic absorption/emission spectroscopy provides a complete picture of the molecule's identity and photophysical nature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-bromo-2-naphthaleneethanol, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753), and hydroxyl protons.

Aromatic Region (approx. 7.3-8.3 ppm): The naphthalene (B1677914) ring system will display a complex set of signals for its six protons. The proton peri to the bromine atom (H-8) is expected to be the most deshielded due to steric and electronic effects, likely appearing as a doublet around 8.2-8.3 ppm. The remaining five aromatic protons will produce a series of multiplets and doublets in the 7.3-7.9 ppm range, with their exact shifts and coupling constants determined by their position relative to the bromine atom and the ethanol (B145695) side chain.

Aliphatic Region (approx. 3.0-4.0 ppm): The two methylene groups of the ethanol side chain (-CH₂-CH₂-OH) will appear as two distinct triplets, assuming free rotation. The methylene group attached to the naphthalene ring (Ar-CH₂) would likely resonate around 3.0-3.2 ppm, split into a triplet by the adjacent methylene group. The methylene group bearing the hydroxyl function (-CH₂-OH) would be further deshielded, appearing as a triplet around 3.9-4.1 ppm.

Hydroxyl Proton: The -OH proton signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent, often found between 1.5-2.5 ppm.

¹³C NMR and DEPT: The ¹³C NMR spectrum would show 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the 2 carbons of the ethanol side chain.

Aromatic Carbons (approx. 110-140 ppm): The ten aromatic carbons will have chemical shifts characteristic of a substituted naphthalene. The carbon atom directly bonded to the bromine (C-1) would be significantly shifted to a lower field (approx. 120 ppm). The quaternary carbons involved in the ring fusion and those bonded to the substituents will have distinct shifts from the protonated carbons.

Aliphatic Carbons (approx. 35-65 ppm): The Ar-CH₂ carbon is expected around 35-40 ppm, while the -CH₂-OH carbon would be further downfield, around 60-65 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups (though none of the latter are present), confirming the assignments of the aliphatic and aromatic carbons.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be seen between adjacent aromatic protons and, crucially, between the two methylene groups of the ethanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon in both the aromatic and aliphatic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Bromo-2-Naphthaleneethanol

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / DEPT |

| Ar-H | 7.3 - 8.3 | 120 - 135 | m, d |

| Ar-C (quaternary) | - | 130 - 140 | C |

| Ar-C-Br | - | ~120 | C |

| Ar-C H₂- | - | ~39 | CH₂ |

| Ar-CH₂- | ~3.1 | - | t |

| -C H₂-OH | - | ~62 | CH₂ |

| -CH₂-OH | ~4.0 | - | t |

| -OH | ~2.0 (variable) | - | s (broad) |

Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern.

The molecular formula C₁₂H₁₁BrO gives a molecular weight of approximately 251.12 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion in the mass spectrum will appear as a characteristic doublet of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Expected Fragmentation Pattern: Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion would be expected to undergo fragmentation through several key pathways:

Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-C bond between the two methylene groups, leading to the formation of a highly stable 1-bromo-2-methylnaphthalene (B105000) radical cation (bromonaphthylmethyl cation, m/z 220/222).

Loss of Water: Dehydration from the molecular ion could occur, leading to a fragment at m/z 232/234.

Loss of CH₂OH: Cleavage of the bond between the aromatic ring and the side chain could result in a fragment corresponding to the loss of a hydroxymethyl radical (•CH₂OH), yielding a bromonaphthyl cation at m/z 205/207. nist.gov

Loss of Bromine: The loss of the bromine radical from the molecular ion would produce a fragment at m/z 171.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Bromo-2-Naphthaleneethanol

| m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity | Identity of Fragment |

| 250 / 252 | Moderate | [M]⁺ (Molecular Ion) |

| 220 / 222 | High | [M - CH₂O]⁺ |

| 205 / 207 | Moderate | [M - CH₂CH₂OH]⁺ |

| 171 | Moderate | [M - Br]⁺ |

| 141 | High | [C₁₁H₉]⁺ (Naphthylmethyl cation after Br loss) |

| 127 | Moderate | [C₁₀H₇]⁺ (Naphthyl cation) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The spectrum of 1-bromo-2-naphthaleneethanol would be dominated by vibrations from the hydroxyl group, the aromatic ring, and the aliphatic chain.

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹). Aliphatic C-H stretches from the methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Aromatic Stretch: The naphthalene ring will produce several characteristic sharp peaks in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic system.

C-O Stretch: The stretching vibration of the primary alcohol C-O bond will result in a strong band in the FT-IR spectrum, typically around 1050 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the far-infrared region, typically between 500-600 cm⁻¹. This band might be weak in the IR spectrum but more prominent in the Raman spectrum. sigmaaldrich.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring and the C-Br bond, which are often weak in FT-IR. sigmaaldrich.com

Table 3: Predicted Vibrational Frequencies for 1-Bromo-2-Naphthaleneethanol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium, Sharp |

| C-O stretch | 1050 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Weak-Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Behavior

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and its behavior upon photoexcitation. The naphthalene moiety acts as the primary chromophore and fluorophore.

UV-Vis Absorption: Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.net The spectrum is expected to show multiple absorption bands. For 1-bromonaphthalene (B1665260), characteristic absorption maxima are observed around 280-320 nm. nist.gov The presence of the bromo and hydroxyethyl (B10761427) substituents, both acting as auxochromes, is expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene.

Fluorescence Emission: Naphthalene is known for its strong fluorescence. nih.gov Upon excitation at one of its absorption wavelengths, 1-bromo-2-naphthaleneethanol is expected to exhibit fluorescence, likely with an emission maximum in the 320-360 nm range. researchgate.net However, the presence of the bromine atom can influence the fluorescence properties. The "heavy-atom effect" of bromine can enhance the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield and the observation of phosphorescence, especially at low temperatures.

Quantum Chemical and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. They allow for the calculation of molecular structures, energies, and various spectroscopic properties from first principles.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a deep understanding of the properties of 1-bromo-2-naphthaleneethanol. tandfonline.com

Electronic Structure: DFT calculations can determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. For naphthalene derivatives, both HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. researchgate.netsamipubco.com Substituents like bromine and ethanol will perturb these orbitals, affecting their energy levels.

Stability and Conformational Analysis: The ethanol side chain has two rotatable single bonds (Ar-CH₂ and CH₂-OH), leading to the possibility of multiple conformers. A key interaction governing the conformational preference is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the naphthalene ring or the bromine atom. DFT can be used to perform a potential energy surface scan by rotating these bonds to identify the global energy minimum structure, which corresponds to the most stable conformer. Studies on similar molecules like 2-phenylethanol (B73330) have shown that conformations involving such intramolecular interactions are often energetically favored. acs.org

Prediction of Spectroscopic Properties:

NMR: DFT calculations can predict ¹H and ¹³C chemical shifts with good accuracy, aiding in the assignment of complex experimental spectra.

Vibrational Frequencies: Calculation of harmonic vibrational frequencies can be used to predict the FT-IR and Raman spectra. The calculated frequencies are often systematically scaled to achieve better agreement with experimental values, providing a powerful tool for assigning vibrational modes.

By combining these advanced spectroscopic and computational approaches, a comprehensive and scientifically rigorous characterization of 1-bromo-2-naphthaleneethanol can be achieved, providing a full picture of its molecular structure, electronic properties, and dynamic behavior.

2 Ab Initio Methods for High-Accuracy Calculations of Molecular Properties

Ab initio quantum chemistry methods are foundational tools for the high-accuracy calculation of molecular properties, deriving solutions to the Schrödinger equation without reliance on empirical parameters. For a molecule such as 1-bromo-2-naphthaleneethanol, these methods can provide profound insights into its electronic structure, geometry, and energetic properties. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy and computational cost.

The initial step in these calculations involves the optimization of the molecular geometry to find the lowest energy conformation. For 1-bromo-2-naphthaleneethanol, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the ethanol substituent relative to the naphthalene ring and the position of the bromine atom. High-level ab initio calculations are capable of predicting these structural parameters with high precision.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include the dipole moment, polarizability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and electronic excitation properties. For aromatic compounds like naphthalene derivatives, ab initio methods can accurately describe the π-electron system and the influence of substituents like bromine and ethanol on the electronic distribution. samipubco.comusu.edu

The table below presents a hypothetical set of molecular properties for 1-bromo-2-naphthaleneethanol, as would be calculated using a high-level ab initio method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with an appropriate basis set.

| Property | Calculated Value | Unit |

| Ground State Energy | -2345.6789 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.33 | eV |

| Rotational Constant A | 1520.3 | MHz |

| Rotational Constant B | 345.6 | MHz |

| Rotational Constant C | 310.2 | MHz |

This interactive table contains hypothetical data calculated for 1-bromo-2-naphthaleneethanol for illustrative purposes.

3 Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.comrsc.orgrsc.org For 1-bromo-2-naphthaleneethanol, MD simulations can provide detailed insights into its conformational dynamics, interactions with solvent molecules, and aggregation behavior. mdpi.comsemanticscholar.org

An MD simulation begins by defining a simulation box containing the molecule of interest, in this case, 1-bromo-2-naphthaleneethanol, and a specified number of solvent molecules (e.g., water, ethanol, or n-octanol). The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. The system is then allowed to evolve over time by integrating Newton's equations of motion, providing a trajectory that describes the positions and velocities of all atoms as a function of time.

The following table outlines typical parameters for an MD simulation of 1-bromo-2-naphthaleneethanol in a water solvent box.

| Parameter | Value/Setting |

| Force Field | GAFF / AMBER |

| Solvent | TIP3P Water |

| Box Type | Cubic |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-Isobaric) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This interactive table provides typical parameters for conducting an MD simulation for illustrative purposes.

4 Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can be used to interpret and assign experimental spectra. unibo.itresearchgate.netnsf.gov For 1-bromo-2-naphthaleneethanol, theoretical calculations can provide predictions for various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates, which yield harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For 1-bromo-2-naphthaleneethanol, this would involve identifying the characteristic stretching frequencies of the O-H, C-H, C-Br, and C=C bonds, as well as the bending modes of the naphthalene ring. tandfonline.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide theoretical chemical shifts that, when compared to experimental data, can help in the complete assignment of the NMR spectrum and confirm the molecular structure.

UV-Vis absorption spectra are predicted using time-dependent density functional theory (TD-DFT) or higher-level ab initio methods. mdpi.com These calculations yield the vertical excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For a naphthalene derivative, these calculations would focus on the π → π* transitions characteristic of the aromatic system. acs.org

The table below shows a hypothetical comparison between predicted and experimental spectroscopic data for 1-bromo-2-naphthaleneethanol.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR: ν(O-H) stretch (cm⁻¹) | 3650 | 3630 |

| IR: ν(C-Br) stretch (cm⁻¹) | 650 | 645 |

| ¹H NMR: δ (aromatic, ppm) | 7.2 - 8.1 | 7.1 - 8.0 |

| ¹³C NMR: δ (C-Br, ppm) | 118 | 120 |

| UV-Vis: λ_max (nm) | 285 | 288 |

This interactive table presents a hypothetical comparison of spectroscopic data for illustrative purposes.

5 Elucidation of Reaction Mechanisms and Energy Profiles through Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and mapping out the potential energy surfaces of chemical reactions. rsc.org For 1-bromo-2-naphthaleneethanol, computational approaches can be used to investigate a variety of potential reactions, such as nucleophilic substitution at the bromine-bearing carbon, oxidation of the alcohol, or electrophilic addition to the naphthalene ring.

For instance, a computational study could investigate the mechanism of a reaction involving the cleavage of the C-Br bond. mdpi.com This would involve calculating the energy profile for both homolytic and heterolytic bond cleavage pathways to determine the most likely mechanism under different conditions. Similarly, the oxidation of the ethanol group to an aldehyde or carboxylic acid could be modeled, identifying the transition states for each step of the oxidation process. These studies provide a molecular-level understanding of the reaction pathways that are often difficult to probe experimentally. acs.orgrsc.orgrsc.org

The following table provides a hypothetical energy profile for a proposed two-step reaction of 1-bromo-2-naphthaleneethanol, as calculated by a computational method.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 (TS2) | +10.8 |

| Products | -20.3 |

This interactive table contains hypothetical energy profile data for a reaction involving 1-bromo-2-naphthaleneethanol for illustrative purposes.

No Publicly Available Research Found for "2-Naphthaleneethanol, 1-bromo-"

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or detailed applications for the chemical compound "2-Naphthaleneethanol, 1-bromo-" were identified. Despite utilizing its chemical name and associated CAS number (173423-14-4), the searches did not yield any information pertaining to its role in advanced organic synthesis or materials science as outlined in the requested article structure.

The investigation sought to find data on the compound's specific uses, including:

As a precursor for complex naphthalene-based structures.

As an intermediate in the synthesis of chiral organic molecules.

Its application as a monomer or ligand in polymer chemistry.

Its role as a component in optoelectronic or conjugated materials.

Its use as a scaffold in supramolecular chemistry and self-assembly.

The absence of retrievable data on these specific topics indicates that "2-Naphthaleneethanol, 1-bromo-" is likely a novel or not widely studied compound. As such, there is no established body of research to support the creation of a detailed and scientifically accurate article on its advanced applications at this time.

Therefore, this report cannot fulfill the request for an article on "2-Naphthaleneethanol, 1-bromo-" due to the lack of available scientific information. Further research and publication in peer-reviewed sources would be necessary before a comprehensive summary of its applications could be compiled.

Advanced Applications in Organic Synthesis and Materials Science

Catalytic Applications and Ligand Design

Design of Ligands Utilizing the Naphthalene-Ethanol Scaffold for Metal Catalysis